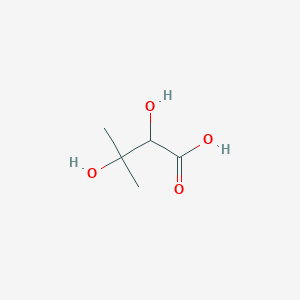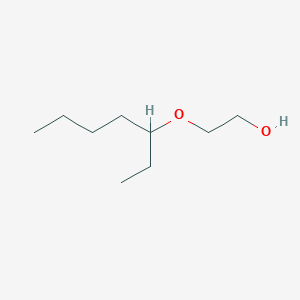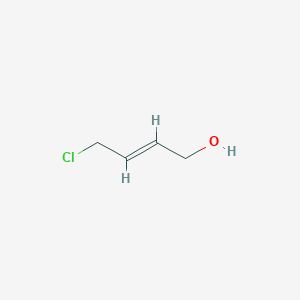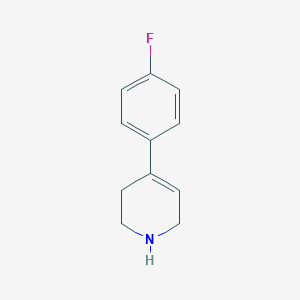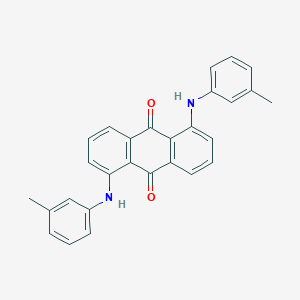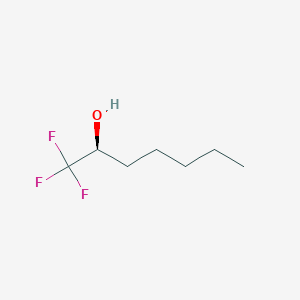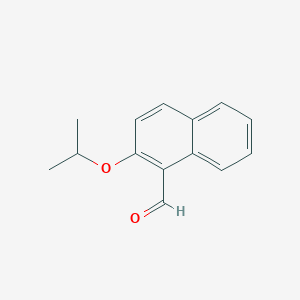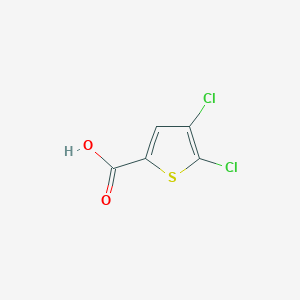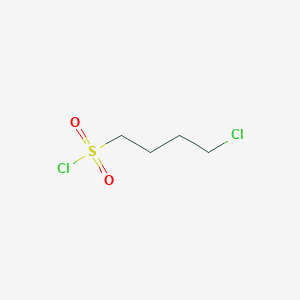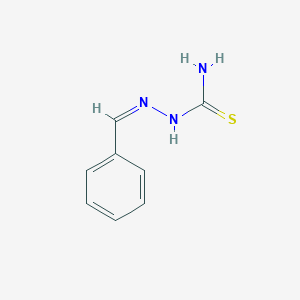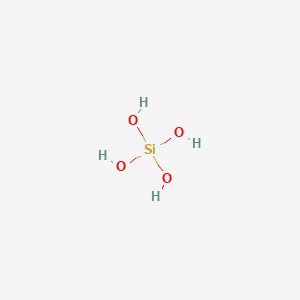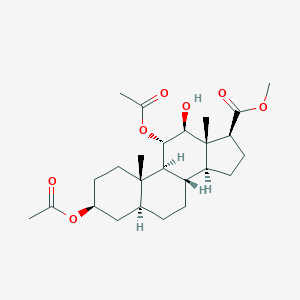
Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- is a steroid compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- has numerous potential applications in scientific research. One of the most significant areas of research is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- has been shown to have potential applications in the treatment of cancer. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- involves its interaction with various signaling pathways in the body. Studies have shown that this compound can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the production of inflammatory cytokines. Additionally, Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- has numerous biochemical and physiological effects on the body. Studies have shown that this compound can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- for lab experiments is its high purity and quality. This compound can be synthesized in large quantities, allowing for extensive studies of its potential applications. However, one of the limitations of this compound is its relatively high cost, which may limit its accessibility for some researchers.
Orientations Futures
There are numerous future directions for research on Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)-. One potential area of research is its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various applications. Finally, research is needed to determine the long-term safety and efficacy of Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- for human use.
Méthodes De Synthèse
The synthesis of Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- involves the reaction of androst-5-ene-3β, 17β-diol with acetic anhydride and pyridine. The reaction results in the formation of the desired compound, which is then purified through column chromatography. This synthesis method has been extensively studied and optimized, allowing for the production of high-quality Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- for scientific research purposes.
Propriétés
Numéro CAS |
10005-96-6 |
|---|---|
Nom du produit |
Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- |
Formule moléculaire |
C25H38O7 |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
methyl (3S,5S,8S,9S,10S,11S,12S,13S,14S,17S)-3,11-diacetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C25H38O7/c1-13(26)31-16-10-11-24(3)15(12-16)6-7-17-18-8-9-19(23(29)30-5)25(18,4)22(28)21(20(17)24)32-14(2)27/h15-22,28H,6-12H2,1-5H3/t15-,16-,17-,18-,19+,20+,21-,22+,24-,25-/m0/s1 |
Clé InChI |
AHPUWZZCSVKRCA-CCNOLHNQSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2[C@@H]([C@H]([C@]4([C@H]3CC[C@@H]4C(=O)OC)C)O)OC(=O)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2C(C(C4(C3CCC4C(=O)OC)C)O)OC(=O)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1)CCC3C2C(C(C4(C3CCC4C(=O)OC)C)O)OC(=O)C)C |
Synonymes |
3β,11α-Bis(acetyloxy)-12β-hydroxy-5α-androstane-17β-carboxylic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





